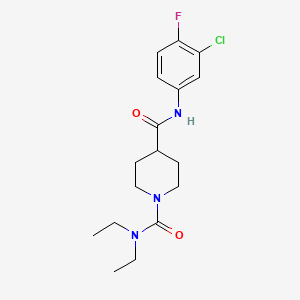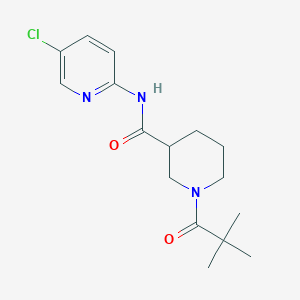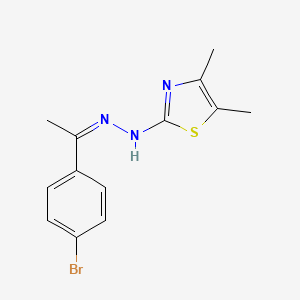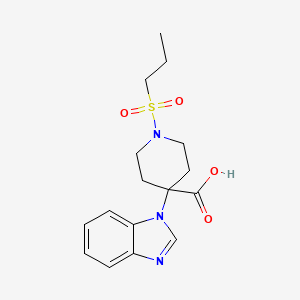![molecular formula C20H31N3O2 B5292096 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine, also known as PAPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action is thought to contribute to its anxiolytic and antidepressant effects. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been shown to modulate the activity of the GABAergic and glutamatergic systems, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been shown to decrease the activity of the HPA axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is its high potency and selectivity for certain receptors, which makes it a useful tool for studying the neurobiology of anxiety, depression, and addiction. However, one of the limitations of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the high potency of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine may also result in adverse effects at high doses.
Orientations Futures
There are several future directions for the study of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine. One potential direction is to further investigate its potential therapeutic applications in humans, particularly in the treatment of anxiety, depression, and addiction. Another direction is to study the long-term effects of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine on the brain and behavior, as well as its potential for abuse and dependence. Finally, further research is needed to fully understand the mechanism of action of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine and its interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine involves the reaction of 1-(propoxyacetyl)piperidine with phenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine. This method has been optimized for high yield and purity and has been widely used in scientific research studies.
Applications De Recherche Scientifique
1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]-2-propoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-15-25-17-20(24)23-10-6-9-19(16-23)22-13-11-21(12-14-22)18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMCKTUXLHTBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)


![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)



![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)

![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)